molecular formula C14H14N2OS B2721128 N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide CAS No. 2310123-85-2

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2721128
CAS No.: 2310123-85-2
M. Wt: 258.34
InChI Key: MKLAXJUVRLMFKY-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. This compound belongs to the thiophene carboxamide class, which has demonstrated potent bioactivity in scientific studies. Recent research has highlighted thiophene carboxamide derivatives as highly effective inhibitors of sphingomyelin synthase 2 (SMS2), a key enzyme in sphingomyelin synthesis pathways . These inhibitors have shown promising therapeutic potential, particularly in models of dry eye disease, by reducing sphingomyelin levels and mitigating inflammation and apoptosis in human corneal epithelial cells under stress conditions . Furthermore, structural analogues featuring the pyridinylmethyl carboxamide scaffold have been explored for their antibacterial properties, showing efficacy against resistant bacterial strains such as ESBL-producing E. coli . The molecular design, incorporating a cyclopropyl group attached to the pyridine ring, is often utilized to enhance metabolic stability and optimize pharmacokinetic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound for investigating enzyme inhibition mechanisms, exploring inflammatory pathways, and developing novel therapeutic strategies for various diseases.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14(12-5-6-18-9-12)16-8-10-1-4-13(15-7-10)11-2-3-11/h1,4-7,9,11H,2-3,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLAXJUVRLMFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings .

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide has diverse applications in scientific research, particularly in medicinal chemistry and drug development. Its unique structure allows for potential therapeutic uses due to its interactions with specific biological targets. Research has focused on its potential as an anticancer agent, anti-inflammatory compound, and antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The thiophene and pyridine rings allow the compound to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(tert-Butyl)-4-(phenylethynyl)thiophene-3-carboxamide (Compound 15a)

  • Structural Features :

    • The thiophene-3-carboxamide core is substituted at the 4-position with a phenylethynyl group and at the nitrogen with a tert-butyl group.
    • Key Differences : Unlike the pyridine-cyclopropyl motif in the target compound, this derivative employs a phenylethynyl group for extended conjugation and a bulky tert-butyl group for steric shielding.
  • Synthesis: Synthesized via a Pd(PPh₃)₂Cl₂/CuI-catalyzed Sonogashira coupling between 4-bromo-N-(tert-butyl)thiophene-3-carboxamide and phenylacetylene . Yield: 73% after purification by column chromatography .

2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide

  • Structural Features: The thiophene-3-carboxamide core is substituted with a 4-methylphenylimino group at position 2, a 2-chlorophenyl group at the carboxamide nitrogen, and additional alkyl groups (isopropyl and methyl) at positions 4 and 4. Key Differences: This compound incorporates an imine linkage and halogenated aryl groups, which contrast with the pyridine and cyclopropyl motifs in the target compound.
  • Biological Activity :

    • Reported activities include analgesic , anti-inflammatory , antimicrobial , and antifungal properties, attributed to the combined effects of the thiophene core and substituted aryl groups .
  • Synthesis :

    • Synthesized via multistep reactions, including imine formation and carboxamide coupling, under academic laboratory conditions .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Method Yield Biological Activities
N-[(6-Cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide Thiophene-3-carboxamide Pyridine (cyclopropyl at C6), methylene bridge Not reported Not reported
N-(tert-Butyl)-4-(phenylethynyl)thiophene-3-carboxamide (15a) Thiophene-3-carboxamide tert-Butyl (N-substituent), phenylethynyl (C4) Pd-catalyzed Sonogashira coupling 73% Not reported
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide Thiophene-3-carboxamide 4-Methylphenylimino (C2), 2-chlorophenyl (N-substituent), isopropyl/methyl (C4/C5) Multistep (imine formation, amide coupling) Analgesic, anti-inflammatory, antimicrobial

Key Structural and Functional Insights

  • Pyridine vs. Phenyl Substituents : The pyridine-cyclopropyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the hydrophobic phenylethynyl or chlorophenyl groups in analogs .
  • Synthetic Complexity : The Pd-catalyzed coupling in Compound 15a contrasts with the multistep synthesis of the imine-containing analog , highlighting trade-offs between efficiency and structural diversity.

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₄N₂OS, with a molecular weight of 258.34 g/mol. The compound features a thiophene ring linked to a cyclopropylpyridine moiety, which enhances its lipophilicity and may influence its interaction with biological targets .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Amidation Reactions : The reaction of thiophene-3-carboxylic acid derivatives with amines.
  • Cyclization : Formation of the thiophene ring through cyclization reactions involving appropriate precursors.
  • Functional Group Modifications : Modifying the cyclopropyl and pyridine groups to optimize biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In studies evaluating anti-tubercular activity, compounds structurally similar to this compound demonstrated 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM.

Anticancer Properties

The compound has also been explored for potential anticancer activity. Similar compounds have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Interaction studies suggest that this compound may bind to key enzymes involved in cancer progression .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes in pathogens or cancer cells.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways that regulate cell survival and proliferation.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-chloro-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamideContains thiophene and benzothiopheneAnticancer activityChlorine substitution enhances reactivity
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-oxochromene-3-carboxamideBenzimidazole moietyAntimicrobial propertiesBenzimidazole enhances bioactivity
N-[6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl]benzamide derivativesComplex substitution patternsAnti-tubercular activityDesigned for enhanced potency

This compound is unique due to its specific cyclopropyl-pyridine linkage, which may influence its pharmacokinetic properties differently compared to other compounds listed.

Case Studies

  • Study on Antitubercular Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing that modifications in the pyridine ring significantly affected the potency of the compounds.
  • Anticancer Screening : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

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